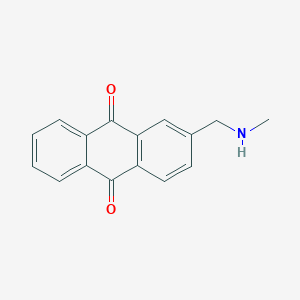
2-((Methylamino)methyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylamino)methyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is known for its vibrant red color and is commonly used as a dye. This compound is also referred to as Disperse Red 9 and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylamino)methyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with methylamine. The process can be summarized as follows:
Starting Materials: Anthraquinone and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Anthraquinone is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((Methylamino)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Wissenschaftliche Forschungsanwendungen
2-((Methylamino)methyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and a precursor for synthesizing other organic compounds.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of colored smoke for signaling and in dye packs for security purposes.
Wirkmechanismus
The mechanism of action of 2-((Methylamino)methyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
2-Methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-(Methylamino)anthraquinone:
9,10-Anthracenedione: The parent compound from which many derivatives, including 2-((Methylamino)methyl)anthracene-9,10-dione, are synthesized.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant red color make it valuable in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(methylaminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-17-9-10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
HZRSREAEKRZPPM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)


![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)

![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)

